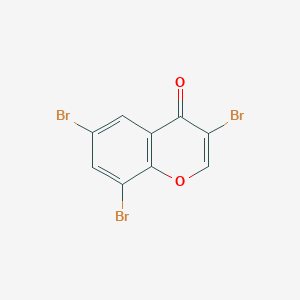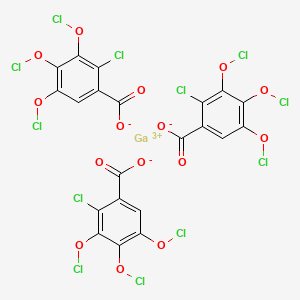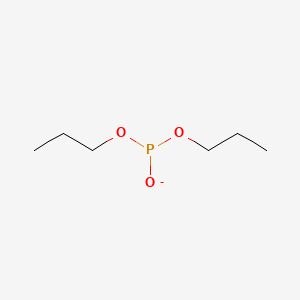
magnesium;diformate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium diformate dihydrate is an inorganic compound consisting of a magnesium cation and formate anions. It is a magnesium salt of formic acid and is commonly used in various industrial and scientific applications. The compound is known for its solubility in water and its ability to decompose at high temperatures to produce magnesium oxide .
Preparation Methods
Magnesium diformate dihydrate can be synthesized by reacting magnesium oxide with formic acid. The reaction typically involves suspending magnesium oxide in hot water and then slowly adding formic acid to the suspension. The resulting solution is then crystallized to form magnesium diformate dihydrate. The dihydrate form is obtained when the compound crystallizes from the solution, and it dehydrates at 105°C to form an anhydrate, which further decomposes at 500°C to produce magnesium oxide .
Chemical Reactions Analysis
Magnesium diformate dihydrate undergoes several types of chemical reactions, including:
Dehydration: When heated to 105°C, the dihydrate form loses water molecules to form an anhydrate.
Decomposition: At 500°C, the anhydrate decomposes to produce magnesium oxide and carbon dioxide.
Coordination Chemistry: Magnesium diformate dihydrate can form coordination complexes with various ligands, which can be used in organic synthesis
Common reagents used in these reactions include formic acid and magnesium oxide. The major products formed from these reactions are magnesium oxide and carbon dioxide.
Scientific Research Applications
Magnesium diformate dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: Magnesium is an essential element in biological systems, and magnesium diformate dihydrate can be used to study magnesium’s role in various biological processes.
Medicine: Magnesium compounds are used in supplements and medications to treat magnesium deficiency and other health conditions.
Industry: It is used in the production of other magnesium compounds and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of magnesium diformate dihydrate involves its ability to release magnesium ions in solution. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA synthesis, and muscle contraction. The formate anions can also participate in redox reactions and act as reducing agents in certain chemical processes .
Comparison with Similar Compounds
Magnesium diformate dihydrate can be compared with other magnesium salts, such as:
Magnesium sulfate: Commonly used as a laxative and in the treatment of magnesium deficiency.
Magnesium oxide: Used as an antacid and in the production of refractory materials.
Magnesium gluconate: Used as a dietary supplement to provide magnesium.
Magnesium diformate dihydrate is unique in its ability to form coordination complexes and its specific applications in organic synthesis and coordination chemistry .
Properties
Molecular Formula |
C2H6MgO6 |
|---|---|
Molecular Weight |
150.37 g/mol |
IUPAC Name |
magnesium;diformate;dihydrate |
InChI |
InChI=1S/2CH2O2.Mg.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 |
InChI Key |
JGEHGXYXBKVHLW-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)












